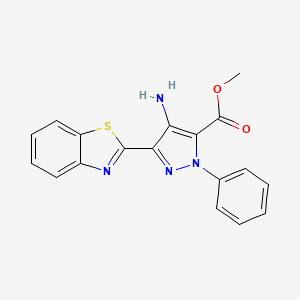
methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate is a complex organic compound that integrates multiple functional groups, including an amino group, a benzothiazole moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Synthesis of Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters.
Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled through nucleophilic substitution or condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to benzothiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzothiazoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate exhibits potential as an enzyme inhibitor. It can interact with various biological targets, influencing metabolic pathways and cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer, anti-inflammatory, and antimicrobial agent .
Industry
Industrially, the compound can be used in the development of dyes, pigments, and other specialty chemicals due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to bind to enzyme active sites, inhibiting their activity, while the pyrazole ring can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxylate
- Methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxylate
- Methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-6-carboxylate
Uniqueness
The uniqueness of methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group and the carboxylate ester significantly affects its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
methyl 4-amino-5-(1,3-benzothiazol-2-yl)-2-phenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-24-18(23)16-14(19)15(21-22(16)11-7-3-2-4-8-11)17-20-12-9-5-6-10-13(12)25-17/h2-10H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIRWFPBEHEELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=NC4=CC=CC=C4S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

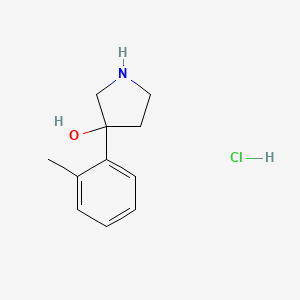
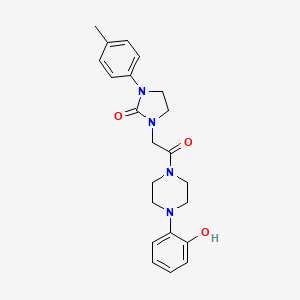
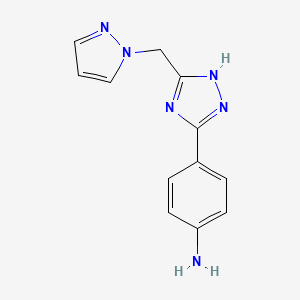
![2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2615635.png)

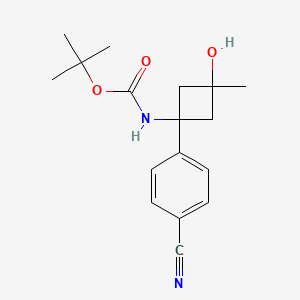
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride](/img/structure/B2615638.png)
![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2615640.png)
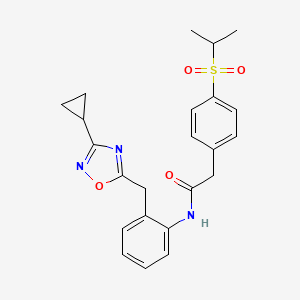
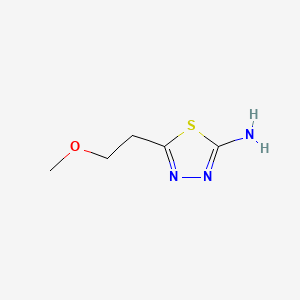

![6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2615647.png)
![2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2615648.png)
